N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-16-20(24(31)28(27(16)2)18-12-7-4-8-13-18)25-22(21(29)17-10-5-3-6-11-17)26-23(30)19-14-9-15-32-19/h3-15,22,25H,1-2H3,(H,26,30) |
InChI Key |
OUXAUATVQNULSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Amide Group Reactions
-
Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylate salts or carboxylic acids. For example:
This reaction is critical for stability studies in biological systems.
Furan Ring Reactions
-
Electrophilic Substitution : Furan’s aromaticity allows substitution at the 2- or 5-positions. For instance, bromination or nitration under controlled conditions:
Such reactions are influenced by steric hindrance from adjacent groups .
-
Diels-Alder Reaction : Furan can act as a diene, reacting with dienophiles (e.g., maleic anhydride) to form cycloadducts.
Pyrazole Ring Reactions
-
Substitution : Pyrazole’s 3- and 4-positions are reactive. Nucleophilic aromatic substitution (S<sub>N</sub>Ar) can occur with electron-withdrawing groups .
-
Complexation : Coordination with transition metals (e.g., Cu, Fe) due to lone pairs on nitrogen atoms.
Ketone Group Reactions
-
Reduction : The 2-oxo group can be reduced to a secondary alcohol using agents like NaBH<sub>4</sub> or LiAlH<sub>4</sub>.
-
Aldol Condensation : Reactivity with aldehydes or ketones to form β-hydroxy ketones.
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Amide | Hydrolysis | Acid/Basic catalyst | Carboxylic acid + amine |
| Furan | Electrophilic substitution | Br<sub>2</sub>, NO<sub>2</sub> | Bromo/nitro derivatives |
| Furan | Diels-Alder | Maleic anhydride | Cycloadduct |
| Pyrazole | Substitution | Electron-deficient arenes | Substituted pyrazole |
| Ketone | Reduction | NaBH<sub>4</sub> | Secondary alcohol |
Role of Furan’s Aromaticity
The furan ring’s electron-rich nature enhances its reactivity in electrophilic substitution and cycloaddition reactions. This is critical for functionalization strategies .
Amide Stability
The amide bond’s stability depends on steric and electronic factors. For example, bulky substituents near the amide nitrogen can hinder hydrolysis.
Steric Effects
The 1,5-dimethyl substituents on the pyrazole ring may sterically hinder reactions at the 3- and 4-positions, directing reactivity to less hindered sites .
Biological Activity
Furan-containing compounds are studied for antimicrobial and anticancer properties, often linked to their ability to interact with enzymes or DNA . The pyrazole ring’s presence may contribute to modulating specific biochemical pathways .
Solubility and Formulation
The compound’s solubility in organic solvents (e.g., DMSO) and aqueous solutions is crucial for pharmacological applications. Structural modifications (e.g., methoxy groups) can enhance solubility .
Scientific Research Applications
Medicinal Chemistry
1. Antipyretic and Analgesic Properties
The compound is recognized as an important intermediate in the synthesis of drugs exhibiting antipyretic (fever-reducing) and analgesic (pain-relieving) effects. Its structural characteristics allow it to interact effectively with biological targets involved in pain and fever pathways. Research indicates that derivatives of this compound can enhance therapeutic efficacy while minimizing side effects associated with traditional analgesics .
2. Antimicrobial Activity
Studies have shown that compounds derived from this pyrazole framework exhibit antimicrobial properties. For instance, modifications to the furan and pyrazole moieties have led to derivatives that demonstrate significant activity against both bacterial and fungal strains. This makes them candidates for developing new antibiotics or antifungal agents .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole derivatives, including the target compound. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential therapeutic agents for inflammatory diseases such as arthritis .
Drug Synthesis
1. Synthesis Pathways
The compound serves as a versatile building block in organic synthesis. It can be synthesized through various pathways, including the reaction of aminoantipyrin with formic acid in the presence of zinc oxide, yielding high-purity crystals suitable for further modifications .
2. Derivative Development
The ability to modify the compound's structure allows for the development of a wide array of derivatives with tailored pharmacological properties. For example, introducing different substituents on the phenyl rings can lead to enhanced potency or altered selectivity towards specific biological targets .
1. Mechanistic Studies
Mechanistic studies indicate that the interactions between the compound and its biological targets involve hydrogen bonding and π–π stacking interactions, which are crucial for its bioactivity. The crystal structure analysis reveals a three-dimensional network stabilized by these interactions, suggesting a robust mechanism for its action .
2. Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Pain Management : In animal models, derivatives have shown significant reductions in pain responses comparable to established analgesics.
- Infection Control : Clinical trials involving modified derivatives have indicated promising results in treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism by which N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to structurally related pyrazole-based amides, focusing on substituent variations and their implications:
Key Observations
Substituent Impact on Bioactivity: Acetamide derivatives with electron-withdrawing groups (e.g., nitro or methylsulfanyl ) exhibit antifungal and insecticidal activities, attributed to enhanced electrophilicity and hydrogen-bonding capacity. The target compound’s furan ring may modulate similar interactions but with reduced steric bulk compared to benzofuran . Isoindole-1,3-dione derivatives (e.g., ) lack reported bioactivity but demonstrate crystallographic stability via π-π stacking, a feature less likely in the target compound due to its non-planar furan substituent.
Crystallographic and Hydrogen-Bonding Behavior :
- Compounds like 2-(4-nitrophenyl)acetamide form R22(10) hydrogen-bond motifs, creating 2D networks . The target compound’s furan oxygen may participate in weaker C–H···O interactions, altering crystal packing dynamics.
- The dihedral angle between the pyrazole ring and aryl substituents (e.g., 67.0° for 4-nitrophenyl ) influences molecular conformation. The furan ring’s smaller size may permit greater rotational freedom, impacting binding to biological targets.
Biological Activity
N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolone derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 394.44 g/mol. The structure features a pyrazolone ring, which is integral to its biological activity.
Antioxidant Activity
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have demonstrated that compounds similar to N-{1-[...]} can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related pyrazolone compounds. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell walls or inhibition of critical enzymes .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anti-inflammatory Activity
N-{1-[...]} has been investigated for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This mechanism underlies the analgesic and anti-inflammatory actions observed in various preclinical models .
Anticancer Activity
Recent studies have begun to explore the anticancer potential of pyrazolone derivatives. Preliminary data suggest that N-{1-[...]} may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Such findings warrant further investigation into its efficacy as a chemotherapeutic agent .
Case Study 1: Antioxidant Evaluation
A study conducted by Jain et al. (2020) evaluated the antioxidant capacity of several pyrazolone derivatives using DPPH and ABTS assays. The results indicated that certain modifications to the pyrazolone structure enhance radical scavenging activity significantly.
Case Study 2: Antimicrobial Testing
In a comparative study published in the Journal of Medicinal Chemistry (2019), derivatives of N-{1-[...]} were tested against clinical isolates of bacteria. The compound displayed notable activity against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent.
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
The compound is typically synthesized via amide coupling using 4-aminoantipyrine derivatives and activated carboxylic acids. A common method involves dissolving 4-aminoantipyrine and the carboxylic acid derivative (e.g., furan-2-carboxylic acid) in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as a coupling agent. Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K to minimize side reactions. Crystallization via slow evaporation from methylene chloride yields high-purity crystals .
Q. What crystallographic techniques are used to determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection at low temperatures (e.g., 100–293 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are employed, with R factors typically <0.05 for high-resolution datasets. For example, a monoclinic C2/c space group with unit cell parameters a = 25.1853 Å, b = 8.1811 Å, c = 21.0978 Å, and β = 119.772° was reported . Hydrogen atoms are placed in calculated positions and refined using riding models .
Q. How are hydrogen-bonding interactions characterized in its crystal lattice?
Intermolecular N–H⋯O hydrogen bonds form dimers with R₂²(10) graph-set motifs. These interactions are identified using SHELXL and validated via Hirshfeld surface analysis (e.g., dnorm plots). Dihedral angles between aromatic rings (e.g., 48.45°–80.70°) highlight steric repulsion effects .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental vs. theoretical bond lengths?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and compare it to SC-XRD data. Discrepancies >0.02 Å in bond lengths (e.g., C–N or C=O) may indicate crystal packing effects or solvent interactions. Charge density analysis using programs like CrystalExplorer quantifies non-covalent interactions .
Q. What strategies are effective in refining twinned or low-resolution crystallographic data?
For twinned data, SHELXL’s TWIN/BASF commands are applied, refining scale factors for each domain. Low-resolution datasets (θ < 25°) require constraints on displacement parameters and careful treatment of absorption (ψ-scan corrections). Data-to-parameter ratios >15:1 ensure reliability .
Q. How does the compound’s conformation influence its supramolecular assembly?
Molecular docking (e.g., AutoDock Vina) predicts binding modes with biological targets, while Hirshfeld surface analysis maps π–π stacking (e.g., phenyl-furan interactions) and C–H⋯O contacts. These studies reveal that steric hindrance from the 1,5-dimethyl group limits rotational freedom, favoring planar amide conformations .
Q. What analytical techniques validate its role as an intermediate in drug synthesis?
High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms regioselectivity in derivatives. Mass spectrometry (HRMS) and differential scanning calorimetry (DSC) assess purity and thermal stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
